molecular formula C6H11FO5 B057161 3-Deoxy-3-fluoro-D-myo-Inositol CAS No. 120444-24-8

3-Deoxy-3-fluoro-D-myo-Inositol

Cat. No.: B057161
CAS No.: 120444-24-8
M. Wt: 182.15 g/mol
InChI Key: PDTJJYSBSOKEOY-WWHKVMGRSA-N
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Description

3-Deoxy-3-fluoro-D-myo-Inositol: is a fluorinated derivative of myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Deoxy-3-fluoro-D-myo-Inositol is equipotent to Ins (1,4,5)P 3 in releasing intracellular calcium . The 3-position is blocked by fluorine, hence it cannot be converted to Ins (1,3,4,5)P 4 by the action of 3-kinases . This makes it a useful tool for studying the complex biochemical pathways in which InsP 3 and InsP 4 are closely interactive .

Cellular Effects

The cellular effects of this compound are primarily related to its role in releasing intracellular calcium . This release of calcium can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by interacting with specific biomolecules. The 3-position of the compound is blocked by fluorine, preventing its conversion to Ins (1,3,4,5)P 4 by the action of 3-kinases . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully understood and require further research. It is known that the compound is stable at a storage temperature of -20°C .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully understood. Its role in releasing intracellular calcium suggests that it may interact with enzymes or cofactors involved in calcium signaling pathways .

Subcellular Localization

The subcellular localization of this compound is not fully known. Given its role in releasing intracellular calcium, it may be localized in areas of the cell where calcium signaling is prominent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-fluoro-D-myo-Inositol typically involves the selective fluorination of myo-inositol. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-3-fluoro-D-myo-Inositol can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the formation of myo-inositol and fluoride ion.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with thiols can produce thioethers.

    Oxidation and Reduction: Oxidation may yield inositol phosphates, while reduction can lead to partially reduced inositol derivatives.

    Hydrolysis: The primary products are myo-inositol and fluoride ion.

Scientific Research Applications

Cellular Signaling Research

Role in Calcium Signaling:
3-Deoxy-3-fluoro-D-myo-inositol is primarily utilized to investigate intracellular signaling mechanisms, particularly those involving calcium mobilization. The fluorinated compound mimics the actions of inositol trisphosphate (IP3) but exhibits greater resistance to enzymatic degradation, allowing for prolonged activation of IP3 receptors (IP3Rs) on the endoplasmic reticulum. This property facilitates detailed studies on calcium signaling pathways and their implications in various cellular processes such as proliferation, differentiation, and apoptosis.

Case Studies:

  • A study demonstrated that this compound significantly stimulates calcium release in cells, providing insights into its potential therapeutic applications for diseases linked to dysregulated calcium signaling .
  • Another investigation highlighted its ability to inhibit growth and induce apoptosis in transformed fibroblast cells, suggesting its role as a potential anticancer agent by targeting phosphoinositide signaling pathways .

Pharmacological Studies

Antimetabolite Properties:
The compound acts as an antimetabolite within phosphatidylinositol signaling pathways. Its incorporation into cellular phospholipids disrupts normal signaling processes, particularly in oncogene-transformed cells that often exhibit elevated phosphatidylinositol turnover. This disruption may provide new avenues for cancer treatment by inhibiting growth signals in malignant cells .

Therapeutic Implications:
Research indicates that this compound can selectively inhibit the growth of certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted therapies that minimize side effects associated with conventional cancer treatments .

Biochemical Probes

Investigating IP3 Signaling:
As a biochemical probe, this compound allows researchers to dissect the intricacies of IP3 signaling pathways. By studying its effects on various cell types and conditions, scientists can elucidate the roles of specific signaling cascades in physiological and pathological contexts.

Experimental Applications:

  • The compound has been employed in experiments to assess binding affinities and inhibitory effects on enzymes involved in IP3 metabolism. These studies help clarify the regulatory mechanisms governing calcium release and other downstream effects associated with IP3 signaling.
  • Its use in fluorescence resonance energy transfer (FRET) assays has enabled real-time monitoring of intracellular calcium levels, enhancing our understanding of dynamic cellular responses to signaling events.

Comparison with Similar Compounds

Similar Compounds

    myo-Inositol: The parent compound, widely present in nature and involved in various biological functions.

    3-Deoxy-D-myo-Inositol: Lacks the fluorine atom, making it less stable and less useful as a biochemical probe.

    3-Fluoro-D-myo-Inositol: Similar to 3-Deoxy-3-fluoro-D-myo-Inositol but may have different reactivity and biological properties.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts stability and resistance to metabolic conversion. This makes it an invaluable tool for studying inositol phosphate pathways and their roles in cellular signaling.

Biological Activity

3-Deoxy-3-fluoro-D-myo-inositol (3-F-D-MI) is a synthetic analog of D-myo-inositol, which has garnered attention due to its unique structural features and significant biological activities. The introduction of a fluorine atom at the third carbon position enhances its stability and alters its interaction with cellular signaling pathways, particularly those involving inositol phosphates.

Chemical Structure and Properties

The chemical formula for this compound is C6_6H9_9F1_1O6_6. Its structure can be compared to other inositol derivatives, highlighting the impact of fluorination on biological activity.

Compound NameStructural FeaturesUnique Properties
D-myo-InositolNo fluorine substitutionNaturally occurring; involved in numerous signaling pathways.
This compoundFluorine at the third positionEnhanced stability; resistant to phosphatase degradation; potent signaling activator.
D-myo-Inositol 1,4,5-TrisphosphatePhosphate groups at three positionsKey player in calcium signaling; more polar than deoxy derivatives.

3-F-D-MI acts primarily as a stable analog of inositol 1,4,5-trisphosphate (IP3), a crucial second messenger in cellular signaling. By mimicking IP3, it competes for binding to IP3 receptors (IP3Rs) on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This calcium mobilization is essential for various cellular processes including:

  • Cell Proliferation : Enhanced calcium signaling promotes cell division and growth.
  • Differentiation : Influences cellular differentiation pathways, particularly in neuronal and muscle cells.
  • Apoptosis : Can modulate programmed cell death through altered calcium dynamics.

The fluorination at the 3rd position increases the compound's resistance to enzymatic degradation by phosphatases, allowing for prolonged activation of IP3Rs and sustained intracellular signaling.

Inhibition of Cell Growth

Research indicates that 3-F-D-MI exhibits notable inhibitory effects on cell growth across various cancer cell lines. For instance, studies have shown that treatment with 100 µM concentrations can significantly reduce viability in human cancer cell lines by inducing apoptosis through enhanced calcium signaling .

Effects on Signaling Pathways

The compound has been observed to impact several key signaling pathways:

  • Phosphatidylinositol Cycle : By inhibiting enzymes involved in this cycle, 3-F-D-MI can alter downstream signaling events related to growth factor receptor activation .
  • Calcium Signaling : It effectively mimics IP3's role in calcium release, influencing pathways such as PKC/RAS/ERK that are critical for cellular responses to external stimuli .

Case Studies and Research Findings

  • Cancer Research : A study reported that 3-F-D-MI inhibited the proliferation of breast cancer cells by disrupting key survival pathways linked to PI3K/Akt signaling. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound .
  • Neuronal Studies : In experiments involving neuronal cells, application of 100 µM 3-F-D-MI resulted in inward currents indicative of enhanced neuronal excitability. This suggests potential applications in neurodegenerative disease research where dysregulated calcium signaling is a hallmark .

Properties

IUPAC Name

(1S,2R,4S,5S)-6-fluorocyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3-,4-,5+,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTJJYSBSOKEOY-WWHKVMGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120444-24-8
Record name 3-Deoxy-3-fluoroinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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